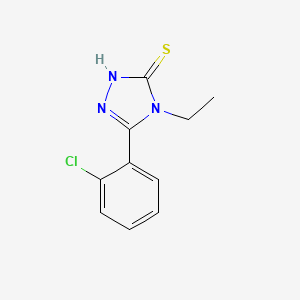

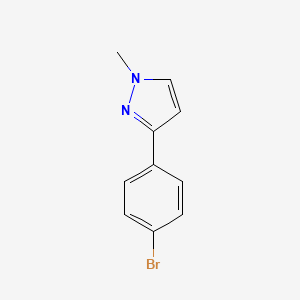

![molecular formula C12H15NO2S B1273944 [(4-Tert-butylphenyl)sulfonyl]acetonitrile CAS No. 64445-04-1](/img/structure/B1273944.png)

[(4-Tert-butylphenyl)sulfonyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(4-Tert-butylphenyl)sulfonyl]acetonitrile, also known as 4-Tert-butylsulfonylacetonitrile, is a compound with a wide range of uses in scientific research and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and methanol. It is a versatile reagent that can be used for a variety of synthetic transformations and is also used in the synthesis of a variety of organic compounds. This article will discuss the synthesis of 4-Tert-butylsulfonylacetonitrile, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Photoacid Generation

[(4-Tert-butylphenyl)sulfonyl]acetonitrile plays a role in the photochemistry of arylcycloalkylsulfonium salts, which are used as photoacid generators in resist formulations. The study by Sanramé et al. (2004) investigated the mechanism of photoacid generation by this compound, highlighting its potential in applications requiring precise photoacid production (Sanramé et al., 2004).

Oxidation of Sulfides

This compound is involved in the oxidation of sulfides to sulfoxides, as explored by Ochiai et al. (1997). Their research demonstrates the efficient transformation of sulfides using (alkylperoxy)iodanes in acetonitrile, providing insights into the chemical behavior of sulfides and their potential applications (Ochiai et al., 1997).

Organocatalyzed Interconversions

The interconversion of silyl ethers to sulfonates esters, facilitated by this compound, has been studied by Gembus et al. (2008). This silyl-sulfonyl exchange showcases its use in synthetic chemistry, particularly in the formation of various chemical esters (Gembus et al., 2008).

Antioxidant and Impurity Analysis

Shinko et al. (2022) discussed the use of this compound in analyzing impurities in new antioxidants. This research underlines its importance in ensuring the quality and safety of medicinal antioxidant drugs (Shinko et al., 2022).

Cycloaddition Reactions

Lukevics et al. (2001) examined the role of this compound in cycloaddition reactions. Their study provides valuable information on the regiospecificity of these reactions, important for developing new synthetic methods (Lukevics et al., 2001).

Electrosynthesis of Isothiazoles

In the field of electrosynthesis, Kunugi et al. (1999) investigated the synthesis of isothiazoles from vinyl sulfones, including this compound. Their work contributes to the understanding of electrosynthesis in organic chemistry (Kunugi et al., 1999).

Safety and Hazards

Properties

IUPAC Name |

2-(4-tert-butylphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13/h4-7H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRHKLHRSIUATR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394727 |

Source

|

| Record name | SBB062386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64445-04-1 |

Source

|

| Record name | SBB062386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)